L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine
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Overview
Description
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This particular sequence includes amino acids such as tryptophan, threonine, tyrosine, isoleucine, proline, and valine, each contributing to the compound’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or OxymaPure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Specific reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine has various scientific research applications:
Chemistry: Studied for its unique peptide sequence and potential to form stable secondary structures.
Biology: Investigated for its role in cellular signaling pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of peptide-based drugs and as a model compound for studying peptide synthesis and modification techniques.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine involves its interaction with specific molecular targets and pathways. The tryptophan and tyrosine residues may play crucial roles in binding to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with cell membranes, potentially influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-leucine: Similar sequence but with leucine instead of valine.
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-alanine: Similar sequence but with alanine instead of valine.
Uniqueness
L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of valine at the C-terminus may influence its hydrophobicity and interaction with biological targets compared to similar peptides with different terminal residues.
Properties
CAS No. |
652969-13-6 |
---|---|
Molecular Formula |
C45H62N8O10 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C45H62N8O10/c1-6-25(4)37(44(61)53-20-10-14-35(53)43(60)52-19-9-13-34(52)41(58)49-36(24(2)3)45(62)63)50-40(57)33(21-27-15-17-29(55)18-16-27)48-42(59)38(26(5)54)51-39(56)31(46)22-28-23-47-32-12-8-7-11-30(28)32/h7-8,11-12,15-18,23-26,31,33-38,47,54-55H,6,9-10,13-14,19-22,46H2,1-5H3,(H,48,59)(H,49,58)(H,50,57)(H,51,56)(H,62,63)/t25-,26+,31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
DRXWENWRWHMTBQ-IQPVSZOZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
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